Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate
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Overview
Description
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction is carried out under mild conditions to ensure the selective protection of the amino group. The general reaction scheme is as follows:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or N-methylmorpholine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanesulfonic acid.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate can be compared with other similar compounds such as:
Methyl (S)-3-(Fmoc-amino)-2-(methylamino)propanoate: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
Methyl (S)-3-(Cbz-amino)-2-(methylamino)propanoate: Uses the carbobenzyloxy (Cbz) protecting group, which is removed by hydrogenation.
The uniqueness of this compound lies in its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in peptide synthesis.
Properties
Molecular Formula |
C10H20N2O4 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11-4)8(13)15-5/h7,11H,6H2,1-5H3,(H,12,14) |
InChI Key |
DZHKNOUWKFJEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC |
Origin of Product |
United States |
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